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Compound of Interest

Compound Name:
N3-[(Tetrahydro-2-

furanyl)methyl]uridine

Cat. No.: B12386950 Get Quote

To the Researcher: Our comprehensive search of scientific literature and chemical databases

did not yield any evidence of N3-tetrahydrofurfuryluridine being used as a molecular probe for

RNA structure analysis or any other biological application. It is commercially available as a

modified nucleoside derivative, but its function as a molecular probe is not documented.

However, we understand your interest may lie in the broader field of RNA structure analysis

using molecular probes. In this context, we have prepared detailed application notes and

protocols for a state-of-the-art technique: Selective 2'-Hydroxyl Acylation Analyzed by Primer

Extension and Mutational Profiling (SHAPE-MaP). This method utilizes well-characterized

molecular probes to elucidate RNA secondary structure with high precision.

Application Notes: RNA Structure Determination
using SHAPE-MaP
Introduction

Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) is a powerful chemical

probing technique used to determine the secondary structure of RNA molecules at single-

nucleotide resolution. When coupled with Mutational Profiling (MaP), the SHAPE-MaP method

allows for high-throughput analysis of RNA structure both in vitro and in vivo. The fundamental

principle of SHAPE is the use of electrophilic reagents that preferentially acylate the 2'-hydroxyl

group of the ribose sugar in conformationally flexible nucleotides. These flexible regions
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typically correspond to single-stranded or dynamic regions of the RNA, while nucleotides

constrained by base-pairing or protein binding are less reactive. The sites of modification are

then identified during reverse transcription, where the adducted nucleotides cause the reverse

transcriptase to misincorporate a different nucleotide, thus creating a "mutation" in the resulting

cDNA. Deep sequencing of this cDNA library reveals the sites and frequency of these

mutations, providing a quantitative measure of nucleotide flexibility and, by inference, the

RNA's secondary structure.

Mechanism of Action

SHAPE reagents are small, electrophilic molecules that react with the 2'-hydroxyl group of

RNA. This reaction is sensitive to the local nucleotide dynamics. In structured regions, such as

helices, the 2'-hydroxyl group is constrained and less accessible to the SHAPE reagent.

Conversely, in unstructured regions, the nucleotide is more flexible, and the 2'-hydroxyl group

is more readily acylated. This differential reactivity is the basis for SHAPE-based structure

probing. In the subsequent mutational profiling step, a reverse transcriptase is used under

conditions that promote the misreading of these acylated bases, leading to the incorporation of

a non-complementary nucleotide in the synthesized cDNA strand.

Commonly Used SHAPE Reagents

Several SHAPE reagents have been developed, each with distinct properties regarding

reactivity, cell permeability, and half-life. The choice of reagent depends on the specific

application, such as in vitro RNA structure analysis versus probing RNA structure within living

cells.
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SHAPE Reagent Common Abbreviation Key Characteristics

N-methylisatoic anhydride NMIA

A widely used, classic SHAPE

reagent. Suitable for in vitro

studies.[1]

1-methyl-7-nitroisatoic

anhydride
1M7

Highly reactive with a short

half-life, making it suitable for

capturing transient RNA

structures in vitro.[1]

1-methyl-6-nitroisatoic

anhydride
1M6

Similar to 1M7, with high

reactivity and versatility for in

vitro assays.[1]

2-methylnicotinic acid

imidazolide
NAI

A cell-permeable SHAPE

reagent, widely used for in vivo

RNA structure probing in a

variety of organisms.[1]

2-aminopyridine-3-carboxylic

acid imidazolide
2A3

A novel, highly efficient cell-

permeable SHAPE reagent

that shows significant

improvements in performance

for in vivo studies, particularly

in bacteria, compared to NAI.

[2]

5-nitroisatoic anhydride 5NIA

A more recently developed

reagent evaluated for in-cell

SHAPE experiments.[1]

Experimental Protocols
Protocol 1: In Vitro SHAPE-MaP of a Target RNA

This protocol outlines the general steps for performing SHAPE-MaP on an in vitro transcribed

RNA.
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1. RNA Preparation and Folding a. Synthesize the RNA of interest using in vitro transcription

from a DNA template. b. Purify the RNA using denaturing polyacrylamide gel electrophoresis

(PAGE) or a suitable column-based method. c. Resuspend the purified RNA in RNase-free

water. d. To fold the RNA, dilute it to the desired concentration in a folding buffer (e.g., 100 mM

HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl2). e. Heat the RNA solution at 95°C for 3 minutes,

then cool to room temperature over 20-30 minutes to allow for proper folding.

2. SHAPE Modification a. Prepare two reactions for each RNA: a (+) probe reaction and a (-)

probe (DMSO control) reaction. b. For the (+) probe reaction, add the SHAPE reagent (e.g.,

1M7 or NAI dissolved in anhydrous DMSO) to the folded RNA to a final concentration of 1-10

mM. c. For the (-) probe reaction, add an equivalent volume of anhydrous DMSO. d. Incubate

the reactions at 37°C for a time appropriate for the chosen reagent's half-life (e.g., a few

minutes for 1M7). e. Quench the reaction by adding a scavenger (e.g., DTT or BME) and purify

the RNA immediately using ethanol precipitation or a spin column.

3. Reverse Transcription with Mutational Profiling a. Anneal a gene-specific primer to the

modified RNA by heating to 65°C for 5 minutes and then cooling on ice. b. Prepare a reverse

transcription master mix containing a reverse transcriptase that facilitates misincorporation at

adducted sites (e.g., a modified MarathonRT), dNTPs, and MnCl2 (which enhances the

mutation rate). c. Initiate reverse transcription and incubate at 42°C for 1-2 hours. d. Degrade

the RNA template using NaOH or RNase H. e. Purify the resulting cDNA.

4. Library Preparation and Sequencing a. Ligate sequencing adapters to the 3' end of the

cDNA. b. Perform PCR amplification to add the full sequencing adapters and barcodes. c.

Purify the PCR product and quantify the library. d. Pool the libraries and perform high-

throughput sequencing on an appropriate platform.

5. Data Analysis a. Process the raw sequencing reads to remove adapters and low-quality

reads. b. Align the reads to the reference sequence of the target RNA. c. Use specialized

software (e.g., ShapeMapper) to calculate the mutation rate at each nucleotide position for both

the (+) probe and (-) probe samples. d. Subtract the background mutation rate from the (-)

probe sample to obtain the SHAPE reactivity for each nucleotide. e. Use the SHAPE

reactivities as constraints in RNA secondary structure prediction software (e.g., RNAstructure)

to generate a final, experimentally-validated structural model.
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Caption: Workflow for SHAPE-MaP based RNA structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: N3-tetrahydrofurfuryluridine and RNA
Structure Probing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12386950#n3-tetrahydrofurfuryluridine-as-a-
molecular-probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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